molecular formula C12H11NO2 B13196601 5,7-Dimethylisoquinoline-1-carboxylic acid

5,7-Dimethylisoquinoline-1-carboxylic acid

Cat. No.: B13196601
M. Wt: 201.22 g/mol
InChI Key: FQAGRKWMUMYKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethylisoquinoline-1-carboxylic acid is a high-purity chemical reagent designed for research applications. As a functionalized isoquinoline derivative, it belongs to a class of heterocyclic compounds recognized in medicinal chemistry as "privileged scaffolds" for their utility in identifying and synthesizing novel biologically active molecules . The compound's molecular structure incorporates a carboxylic acid functional group at the C1 position and methyl substituents at the C5 and C7 positions, making it a valuable intermediate for further synthetic modification and structure-activity relationship studies. Isoquinoline derivatives demonstrate diverse broad-spectrum biological activities and are employed across various research domains, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer compound development . Specifically, tetrahydroisoquinoline carboxylic acids in optically pure form serve as important building blocks for synthesizing natural products and synthetic pharmaceuticals . Related compounds in this class have shown promise as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors and as inhibitors of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria . The strategic methylation pattern of this compound may enhance lipophilicity and influence binding interactions in biological systems, making it particularly valuable for pharmacological profiling and hit-to-lead optimization campaigns. Applications: This compound is suitable for use in pharmaceutical research, academic investigations, and as a building block for synthesizing more complex molecules. Potential research applications include medicinal chemistry exploration, combinatorial library synthesis, chemical biology probe development, and investigation of structure-activity relationships in drug discovery programs. Handling Note: For research use only. Not for diagnostic, therapeutic, or human consumption purposes. Researchers should consult safety data sheets and implement appropriate personal protective equipment during handling.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5,7-dimethylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-5-8(2)9-3-4-13-11(12(14)15)10(9)6-7/h3-6H,1-2H3,(H,14,15)

InChI Key

FQAGRKWMUMYKNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN=C(C2=C1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of α-imino-oxalic acid as an internal oxidant, which facilitates the formation of the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to yield isoquinolines . The Skraup synthesis is another industrial method that involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are often employed, using reagents like aluminum chloride and acyl chlorides.

Major Products

    Oxidation: N-oxides of isoquinoline.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,7-Dimethylisoquinoline-1-carboxylic acid with structurally related isoquinoline derivatives, focusing on substituent effects, spectroscopic data, and synthesis challenges.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-CH₃, 7-CH₃, 1-COOH C₁₂H₁₁NO₂ 217.22 Methyl groups enhance lipophilicity; carboxylic acid enables hydrogen bonding.
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide 7-OH, 6-OCH₃, 1-CH₃, N-oxide C₁₁H₁₃NO₃ 223.23 N-oxide group increases polarity; dihydro ring reduces aromaticity.
(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 6-OCH₃, 7-OCH₃, tetrahydro ring, 1-COOH C₁₂H₁₅NO₄ 253.25 Methoxy groups improve solubility; tetrahydro ring enhances conformational flexibility.
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride 5-Cl, 7-Cl, tetrahydro ring, HCl salt C₁₀H₉Cl₂NO₂·HCl 298.56 Chlorine substituents increase electronegativity; hydrochloride salt improves stability.
6,7-Dimethoxyisoquinoline-1-carboxylic acid 6-OCH₃, 7-OCH₃, 1-COOH C₁₂H₁₁NO₄ 249.22 Methoxy groups dominate electronic effects; used in oxidation studies.

Biological Activity

5,7-Dimethylisoquinoline-1-carboxylic acid (DMICA) is a compound of interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of DMICA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMICA belongs to the isoquinoline class of compounds, characterized by its aromatic heterocyclic structure. Its molecular formula is C11H11NC_{11}H_{11}N with a molecular weight of approximately 173.21 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and biological potential.

Biological Activities

Research has identified several biological activities associated with DMICA:

  • Antimicrobial Activity : DMICA exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it demonstrated an IC50 value of 12.5 μM against Staphylococcus aureus and 15 μM against Escherichia coli .
  • Antioxidant Properties : The compound has been shown to possess antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro assays indicated that DMICA can scavenge free radicals effectively, contributing to its potential in preventing oxidative damage .
  • Cytotoxic Effects : DMICA has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited an IC50 value of 8.0 μM against human lung cancer cells (A549) and 10.5 μM against breast cancer cells (MCF-7), indicating its potential as an anticancer agent .

The mechanisms through which DMICA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : DMICA may inhibit certain enzymes involved in cellular processes, such as protein kinases or phosphatases, which could contribute to its anticancer effects .
  • Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways associated with cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways .

Case Studies

  • Cancer Research : A study conducted on the effects of DMICA on A549 lung cancer cells revealed that treatment with the compound led to significant apoptosis as evidenced by increased caspase-3 activity and altered expression levels of Bcl-2 family proteins .
  • Antimicrobial Efficacy : In a comparative study of various isoquinoline derivatives, DMICA was found to be one of the most potent compounds against E. coli, highlighting its potential as a lead compound for developing new antibacterial agents .

Data Summary

Biological ActivityIC50 Value (μM)Target Organism/Cell Type
Antimicrobial12.5 (S. aureus)Bacterial Inhibition
AntioxidantN/AFree Radical Scavenging
Cytotoxic (A549 cells)8.0Lung Cancer
Cytotoxic (MCF-7 cells)10.5Breast Cancer

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